molecular formula C13H17ClN2O B11952969 N-(4-Chlorobenzylidene)-2-morpholinoethylamine CAS No. 71320-85-9

N-(4-Chlorobenzylidene)-2-morpholinoethylamine

Cat. No.: B11952969
CAS No.: 71320-85-9
M. Wt: 252.74 g/mol
InChI Key: QXXMAICCQDCKQT-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)-2-morpholinoethylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzylidene)-2-morpholinoethylamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-morpholinoethylamine. The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)-2-morpholinoethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding benzaldehyde oxide.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically include substituted benzylidene derivatives.

Scientific Research Applications

N-(4-Chlorobenzylidene)-2-morpholinoethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzylidene)-2-morpholinoethylamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound may also interact with histamine H1 receptors, contributing to its antihistaminic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobenzylidene)-2-morpholinoethylamine is unique due to its specific combination of a morpholino group and a chlorobenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

71320-85-9

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanimine

InChI

InChI=1S/C13H17ClN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,11H,5-10H2

InChI Key

QXXMAICCQDCKQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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